molecular formula C13H12O3 B13801592 3-Cinnamyl-tetrahydro-furan-2,5-dione CAS No. 7508-06-7

3-Cinnamyl-tetrahydro-furan-2,5-dione

Cat. No.: B13801592
CAS No.: 7508-06-7
M. Wt: 216.23 g/mol
InChI Key: PMGSFRAJPLOXHM-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cinnamyl-tetrahydro-furan-2,5-dione is an organic compound with the molecular formula C13H12O3. It is a derivative of tetrahydrofuran, a heterocyclic compound, and features a cinnamyl group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnamyl-tetrahydro-furan-2,5-dione typically involves the reaction of tetrahydrofuran derivatives with cinnamyl chloride under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the tetrahydrofuran derivative, followed by the addition of cinnamyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cinnamyl-tetrahydro-furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The cinnamyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Cinnamyl-tetrahydro-furan-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cinnamyl-tetrahydro-furan-2,5-dione involves its interaction with specific molecular targets and pathways. The cinnamyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The furan ring structure also contributes to its unique properties, allowing it to interact with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran (THF): A simpler analog without the cinnamyl group.

    2,5-Dimethylfuran: Another derivative of tetrahydrofuran with different substituents.

    Maleic Anhydride: A related compound with a similar furan ring structure but different functional groups.

Uniqueness

3-Cinnamyl-tetrahydro-furan-2,5-dione is unique due to the presence of both the cinnamyl group and the tetrahydrofuran ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

7508-06-7

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]oxolane-2,5-dione

InChI

InChI=1S/C13H12O3/c14-12-9-11(13(15)16-12)8-4-7-10-5-2-1-3-6-10/h1-7,11H,8-9H2/b7-4+

InChI Key

PMGSFRAJPLOXHM-QPJJXVBHSA-N

Isomeric SMILES

C1C(C(=O)OC1=O)C/C=C/C2=CC=CC=C2

Canonical SMILES

C1C(C(=O)OC1=O)CC=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.